molecular formula C26H25N3O6S2 B11094962 6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl 2-nitrobenzenesulfonate

6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl 2-nitrobenzenesulfonate

Cat. No.: B11094962
M. Wt: 539.6 g/mol
InChI Key: HFLKURUFCFVKQL-UHFFFAOYSA-N
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Description

6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate is a complex organic compound that belongs to the class of spirochromenes This compound is characterized by its unique spiro structure, which involves the fusion of a chromene ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate typically involves multi-step reactions. One common approach is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is carried out in the presence of a catalyst, such as sodium hydrogen sulfate, under reflux conditions in ethanol . The resulting product is then subjected to further functionalization to introduce the nitro and sulfonate groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, such as zinc ferrite nanocatalysts, and the implementation of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted aromatic compounds.

Scientific Research Applications

6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate involves its interaction with various molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and other cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl 2-nitrobenzenesulfonate lies in its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H25N3O6S2

Molecular Weight

539.6 g/mol

IUPAC Name

(4,4-dimethyl-2'-phenyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C26H25N3O6S2/c1-25(2)16-26(28-24(36)27-25)15-22(17-8-4-3-5-9-17)34-21-14-18(12-13-19(21)26)35-37(32,33)23-11-7-6-10-20(23)29(30)31/h3-14,22H,15-16H2,1-2H3,(H2,27,28,36)

InChI Key

HFLKURUFCFVKQL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5)NC(=S)N1)C

Origin of Product

United States

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